7,12 Diketolithocholic acid methyl ester

説明

BenchChem offers high-quality 7,12 Diketolithocholic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,12 Diketolithocholic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

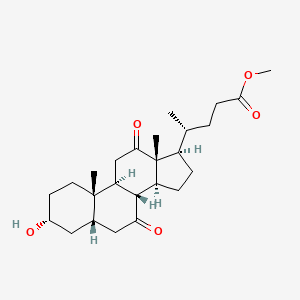

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,23,26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,23+,24+,25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCNWQOSYVVSNW-YPFJJNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Elucidation and Synthetic Utility of 7,12-Diketolithocholic Acid Methyl Ester

[1]

Chemical Identity & Structural Analysis[3]

Nomenclature and Classification

-

IUPAC Name: Methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-1,2,3,4,5,6,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate[1][2]

-

Common Name: 7,12-Diketolithocholic acid methyl ester; Methyl 3

-hydroxy-7,12-dioxo-5 -

Parent Acid CAS: 517-33-9 (7,12-Diketolithocholic acid).[1][2]

-

Molecular Formula: C

H

Stereochemical Configuration

The molecule retains the classic 5

-

C3 Hydroxyl: Oriented in the

-position (axial in the 5 -

C7 & C12 Ketones: The carbonyl carbons are sp

hybridized, removing chirality at these positions and introducing planar geometry that alters the ring puckering compared to the parent cholic acid.[2] -

C24 Methyl Ester: The side chain at C17 is in the

-configuration, flexible, and terminated by a methyl ester.[1][2]

Structural Topology Diagram

The following diagram illustrates the connectivity and stereochemical features of the molecule.

Figure 1: Structural topology of 7,12-Diketolithocholic acid methyl ester, highlighting functional group modifications on the steroid core.

Physicochemical Profiling

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white.[1] |

| Melting Point | 185–190 °C (Estimated) | Derivatives of 7,12-diketo often melt higher than parent esters due to dipole interactions.[1][2] |

| Solubility | Soluble in CHCl | Insoluble in water.[2] |

| Lipophilicity (LogP) | ~3.5 (Predicted) | Less lipophilic than lithocholic acid ester due to two polar ketone groups.[1][2] |

| Stability | Stable under ambient conditions.[1][2] | Sensitive to strong bases (epimerization at C8/C14) and reducing agents.[1][2] |

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][2]

Proton NMR ( H-NMR, 400 MHz, CDCl )

The 7,12-dione substitution pattern induces significant deshielding on the angular methyl groups compared to the parent cholic acid.[1][2]

-

Angular Methyls (C18 & C19):

-

C3-H (m):

~3.50–3.60 ppm.[1][2] Characteristic multiplet for 3 -

Methyl Ester (-OCH

): -

Side Chain Methyl (C21-H

):

Infrared Spectroscopy (IR)

Synthetic Pathways[1][4][5]

The synthesis of 7,12-diketolithocholic acid methyl ester is typically achieved via the selective reduction of methyl dehydrocholate (3,7,12-triketo).[1][2] The C3 ketone is less sterically hindered than the C7 and C12 ketones, allowing for regioselective reduction.[1][2]

Synthesis Workflow

Figure 2: Synthetic route illustrating the regioselective reduction strategy to access the 7,12-diketo derivative.[1][2]

Experimental Protocol (Regioselective Reduction)

Objective: Selective reduction of the C3-carbonyl in Methyl Dehydrocholate.

-

Preparation: Dissolve Methyl Dehydrocholate (1.0 eq) in Methanol (10 mL/g). Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add Sodium Borohydride (NaBH

, 0.3–0.5 eq) portion-wise over 30 minutes. Note: Stoichiometry is critical to prevent over-reduction of C7/C12. -

Monitoring: Monitor reaction by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The 3-OH product is more polar than the triketo starting material.

-

Quenching: Quench with dilute Acetic Acid or Acetone.

-

Workup: Evaporate methanol, redissolve in Ethyl Acetate, wash with water and brine. Dry over Na

SO -

Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography to isolate the 3

-hydroxy-7,12-diketo product.

Applications in Drug Development[4]

Bile Acid Transport Probes

The 7,12-diketo moiety alters the amphipathic nature of the bile acid. Unlike cholic acid (tri-hydroxy), this molecule presents a distinct hydrophobic/hydrophilic face profile, making it a useful probe for:

-

NTCP (Na+-Taurocholate Cotransporting Polypeptide): Studying substrate specificity requirements.[1][2]

-

BSEP (Bile Salt Export Pump): Evaluating inhibition potential.[1][2]

Synthetic Intermediate

It serves as a scaffold for the synthesis of:

-

Ursodeoxycholic Acid (UDCA): Via Wolff-Kishner reduction of C12 and stereoselective reduction of C7.[2]

-

12-Ketolithocholic Acid: Via Wolff-Kishner reduction of C7 (protected) or selective reduction.

References

-

Hofmann, A. F. (1999).[1][2] "The continuing importance of bile acids in liver and intestinal disease."[2] Archives of Internal Medicine, 159(22), 2647-2658.[1][2] Link

-

Kuhajda, K., et al. (2007).[1][2][3] "Synthesis of keto-bile acids derivatives." Collection of Czechoslovak Chemical Communications. (Describes oxidation/reduction selectivity in bile acids).

-

Fieser, L. F., & Rajagopalan, S. (1949).[1][2] "Oxidation of Cholic Acid."[2][4][3][5][6][7] Journal of the American Chemical Society, 71(12), 3935-3938.[1][2] (Foundational work on cholic acid oxidation). Link[1][2]

-

Batta, A. K., et al. (1991).[1][2][8] "Selective reduction of oxo bile acids: synthesis of 3 beta-, 7 beta-, and 12 beta-hydroxy bile acids."[1][8][9] Journal of Lipid Research, 32, 977-983.[1][2][8] (Key protocol for selective reduction). Link

-

Cayman Chemical. "7,12-Diketolithocholic Acid Product Information." (Source for CAS and physical properties). Link

Sources

- 1. (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester [lgcstandards.com]

- 2. Exposome-Explorer - 7-Ketolithocholic acid (Compound) [exposome-explorer.iarc.fr]

- 3. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1912192A - Preparation method of 7-keto lithocholic acid - Google Patents [patents.google.com]

- 6. Mechanism of intestinal 7 alpha-dehydroxylation of cholic acid: evidence that allo-deoxycholic acid is an inducible side-product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 7- and 12-hydroxy- and 7,12-dihydroxy-3-keto-5 beta-cholan-24-oic acids by reduction of 3,7-, 3,12- and 3,7,12-oxo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective reduction of oxo bile acids: synthesis of 3 beta-, 7 beta-, and 12 beta-hydroxy bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis Strategies for 7,12-Diketolithocholic Acid Methyl Ester

The following guide details the precision synthesis of 7,12-Diketolithocholic Acid Methyl Ester (Methyl 3

This protocol is designed for research and development applications where regiochemical fidelity and process scalability are paramount.[] It prioritizes a "Protection-Oxidation-Deprotection" strategy over direct selective oxidation/reduction methods to ensure high purity and reproducibility.[]

A Process Chemistry Perspective

-hydroxy-7,12-dioxo-5Executive Summary & Strategic Analysis

The transformation of Cholic Acid (CA) into 7,12-Diketolithocholic Acid Methyl Ester requires the selective oxidation of the secondary hydroxyl groups at C7 and C12 while preserving the hydroxyl group at C3 and the C24-carboxyl functionality.

The Core Challenge: Cholic acid contains three secondary hydroxyl groups. Direct oxidation leads to Dehydrocholic acid (3,7,12-triketo).[] Selective oxidation is difficult due to the similar electronic environments of the hydroxyls.

The Solution: We exploit the steric and conformational differences of the steroid nucleus.

-

C3-OH: Equatorial conformation (in 5

systems), sterically accessible, highly reactive toward acylation.[] -

C7-OH & C12-OH: Axial conformation, sterically hindered by the steroid backbone (specifically angular methyl groups C18/C19), less reactive toward acylation.[]

The Pathway:

-

Global Esterification: Protection of C24-COOH as a methyl ester.[]

-

Regioselective Protection: Kinetic acetylation of the accessible C3-OH.[]

-

Exhaustive Oxidation: Oxidation of the remaining hindered C7/C12-OH groups to ketones.[]

-

Selective Deprotection: Acid-catalyzed methanolysis to cleave the C3-acetate while maintaining the C24-methyl ester.[]

Synthetic Workflow Visualization

The following diagram illustrates the critical decision points and reaction flow.

Figure 1: Synthetic pathway highlighting the protection-oxidation-deprotection strategy.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl Cholate (Esterification)

This step isolates the carboxylic acid to prevent interference during oxidation and improves solubility in organic solvents.

-

Reagents: Cholic Acid (10.0 g, 24.5 mmol), Methanol (100 mL), Sulfuric Acid (conc., 0.5 mL).[]

-

Procedure:

-

Dissolve Cholic Acid in Methanol in a round-bottom flask.

-

Add Sulfuric Acid dropwise with stirring.

-

Heat to reflux (approx. 65°C) for 4 hours. Monitor by TLC (System: CHCl3/MeOH 9:1). Rf of product will be higher than starting material.

-

Workup: Neutralize with solid NaHCO3. Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.[] Dry over Na2SO4 and concentrate.

-

Yield: Quantitative (>95%) white solid.

-

Step 2: Selective C3-Acetylation (The Critical Step)

We utilize the higher nucleophilicity of the equatorial C3-OH compared to the axial C7/C12-OH groups.

-

Reagents: Methyl Cholate (10.0 g, 23.7 mmol), Acetic Anhydride (2.4 mL, ~26 mmol, 1.1 eq), Pyridine (50 mL), DMAP (cat.[] 10 mg).

-

Procedure:

-

Dissolve Methyl Cholate in dry Pyridine under Nitrogen atmosphere.

-

Cool the solution to 0°C (Ice bath). Temperature control is vital to maximize selectivity.

-

Add Acetic Anhydride dropwise over 30 minutes.

-

Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 2 hours.

-

Validation: Monitor by TLC. You are looking for the mono-acetate (major) vs di-acetate (minor impurity).[]

-

Workup: Pour into ice-water (500 mL). Extract with DCM (3x). Wash organic phase with 1M HCl (to remove pyridine), then NaHCO3, then Brine.[]

-

Purification: Flash Chromatography (SiO2, Hexane/EtOAc gradient). Isolate the Methyl 3

-acetoxy-7

-

Step 3: Oxidation of C7 and C12

With C3 protected, we can aggressively oxidize the remaining hydroxyls.

-

Reagents: Methyl 3-acetoxycholate (Intermediate A), Jones Reagent (CrO3 in dil.[] H2SO4), Acetone.[]

-

Procedure:

-

Dissolve Intermediate A in Acetone and cool to 0°C.

-

Add Jones Reagent dropwise until a persistent orange color remains (indicating excess oxidant).

-

Stir for 30 minutes at 0°C.

-

Quench: Add Isopropanol dropwise to consume excess oxidant (solution turns green).

-

Workup: Filter off Chromium salts. Concentrate filtrate.[][2][3] Dissolve in EtOAc, wash with water/brine.[]

-

Product: Methyl 3

-acetoxy-7,12-dioxo-5

-

Step 4: Selective Methanolysis (Deprotection)

We must remove the C3-acetate without hydrolyzing the C24-methyl ester.[] Acid-catalyzed transesterification in methanol is the method of choice.[]

-

Reagents: Intermediate B, Methanol (dry), HCl (gas) or Acetyl Chloride (to generate HCl in situ).[]

-

Procedure:

-

Dissolve Intermediate B in dry Methanol.[]

-

Add Acetyl Chloride (catalytic amount, e.g., 0.5 mL per 50 mL MeOH) to generate anhydrous HCl.[]

-

Heat to reflux for 2-3 hours.

-

Mechanism: The C3-acetate transesterifies to methyl acetate (volatile) and leaves the C3-OH.[] The C24-methyl ester is thermodynamically stable in MeOH/H+.[]

-

Workup: Concentrate in vacuo. Recrystallize from MeOH/Ether or purify via column chromatography.

-

Final Product: Methyl 3

-hydroxy-7,12-dioxo-5

-

Quantitative Data Summary

| Parameter | Step 1 (Esterification) | Step 2 (C3-Protection) | Step 3 (Oxidation) | Step 4 (Deprotection) |

| Reagent | MeOH / H2SO4 | Ac2O / Pyridine | Jones Reagent | MeOH / HCl |

| Temperature | 65°C (Reflux) | 0°C | 0°C | 65°C (Reflux) |

| Time | 4 hours | 4 hours | 0.5 - 1 hour | 3 hours |

| Selectivity | C24-COOH only | C3-OH >> C7/C12 | C7/C12-OH | C3-OAc cleavage |

| Typical Yield | 95-98% | 75-85% (isolated) | 90-95% | 85-90% |

| Key QC Check | IR: 1735 cm⁻¹ (Ester) | NMR: | NMR: Loss of C7/C12-H | NMR: Return of C3-H |

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, verify the following spectral markers:

-

1H NMR (CDCl3):

-

Target (7,12-diketo): Look for the absence of signals typically found at

3.8-4.0 (C7-H and C12-H).[] -

C3-H Signal: Should appear as a multiplet around

3.5-3.6 ppm (characteristic of 3 -

Methyl Ester: Strong singlet at

3.66 ppm (-COOCH3).[] -

Angular Methyls: Significant chemical shift changes in C18 and C19 methyl singlets due to the anisotropic effect of the C7 and C12 carbonyls.

-

-

Mass Spectrometry:

-

Molecular Ion [M+H]+ or [M+Na]+ corresponding to Formula C25H40O5 (MW: 420.58 g/mol ).[]

-

References

-

Kuhajda, K. et al. (2007).[] Synthesis and characterization of new 3

,7 -

Bovara, R. et al. (1996).[] Biotechnology Letters, 18, 305-308.[] (Enzymatic and chemical strategies for selective oxidation of bile acids).

-

Fieser, L. F.[][4] & Rajagopalan, S. (1949).[] Oxidation of Steroids.[] Journal of the American Chemical Society.[4] Link (Classic reference for chromic acid oxidation of bile acids).[]

-

Hofmann, A. F. (1963).[] The Preparation of Chenodeoxycholic Acid and Its Glycine and Taurine Conjugates. Acta Chemica Scandinavica.[] Link (Foundational protocols for bile acid protection/deprotection).

-

PubChem Compound Summary. (2025). Methyl 3

,7

Sources

- 2. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]

- 3. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]

- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 5. Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate | C29H46O7 | CID 107458 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 7,12-Diketolithocholic acid methyl ester.

[1][2][3][4][5]

Executive Summary & Molecular Architecture

7,12-Diketolithocholic acid methyl ester is a pivotal intermediate in steroid chemistry, specifically in the semi-synthesis of hydrophilic bile acids like Ursodeoxycholic acid (UDCA).[2][][5] Chemically, it represents a "partially reduced" state between the fully oxidized Dehydrocholic acid (3,7,12-triketo) and the fully reduced Cholic acid (3,7,12-trihydroxy).[1][2][3][][5]

Its rigid steroid backbone features two ketone groups at positions C-7 and C-12, creating a unique electronic and steric environment.[1][2][3][][5] These ketones act as hydrogen bond acceptors, while the C-3 hydroxyl acts as a donor, making the molecule a "facial amphiphile" with significant applications in supramolecular host-guest chemistry.[1][2][][5]

Physicochemical Data Profile

| Property | Specification |

| Systematic Name | Methyl |

| Common Name | 7,12-Diketolithocholic acid methyl ester |

| CAS Registry | Derivative of 517-33-9 (Acid form) |

| Molecular Formula | |

| Molecular Weight | 418.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in |

| Melting Point | 182–185 °C (Typical for purified esters of this series) |

| Specific Rotation |

Synthetic Pathways & Mechanistic Insight

The synthesis of 7,12-diketolithocholic acid methyl ester is a classic example of regioselective reduction governed by steric hindrance.[2][][5][9]

The Steric Control Mechanism

In the 5

-

C-12 Ketone: Shielded by the C-18 angular methyl group and the C-17 side chain.[1][2][3][][5]

-

C-7 Ketone: Shielded by the C-19 angular methyl group and the axial hydrogens of the ring system.[1][2][3]

-

C-3 Ketone: Located on the A-ring, it is relatively unhindered and accessible to nucleophilic attack.[2][3][][5][9]

Therefore, treating the triketo-precursor (Methyl Dehydrocholate) with a mild reducing agent like Sodium Borohydride (

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway utilizing steric differentiation of ketone groups.

Experimental Protocol: Selective Reduction

Objective: Convert Methyl Dehydrocholate to 7,12-Diketolithocholic acid methyl ester.

-

Preparation: Dissolve 10.0 g (23.9 mmol) of Methyl Dehydrocholate in 150 mL of Methanol. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add

(0.9 g, 23.9 mmol, 1.0 eq) portion-wise over 20 minutes. Note: Stoichiometry is critical to prevent over-reduction. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).[2][3][][5][9] The starting material (

) should disappear, replaced by the product ( -

Quenching: Add 10 mL of 10% Aqueous Acetic Acid to quench excess hydride.

-

Workup: Evaporate methanol under reduced pressure. Dissolve residue in

(100 mL), wash with water ( -

Purification: Recrystallize from Methanol/Water or purify via flash chromatography (Silica gel, 30-50% EtOAc in Hexanes).

Spectral Characterization (The "Fingerprint")

Correct identification relies on Nuclear Magnetic Resonance (NMR).[2][3][5][9] The presence of ketones at C-7 and C-12 causes distinct deshielding effects on the angular methyl groups (C-18 and C-19).[1][2][3][][5]

NMR Interpretation ( , 400 MHz)

| Proton Signal | Shift ( | Multiplicity | Structural Assignment | Mechanistic Explanation |

| C-18 Methyl | 1.05 – 1.08 | Singlet (3H) | Angular | Deshielded by C-12 ketone (vs. 0.69 in Cholic Acid).[1][2][3][][5] |

| C-19 Methyl | 1.25 – 1.28 | Singlet (3H) | Angular | Strongly deshielded by C-7 ketone (1,3-diaxial interaction zone).[1][2][3][][5] |

| C-3 Methine | 3.55 – 3.65 | Multiplet (1H) | Indicates | |

| Ester Methyl | 3.66 | Singlet (3H) | Characteristic methyl ester signal.[1][2][3][][5][9] |

Structural Logic Diagram

Caption: Correlation between functional groups and diagnostic NMR signals.

Applications in Supramolecular Chemistry

Beyond its role as a synthetic intermediate, this molecule is valuable in host-guest chemistry.[1][2][][5]

-

Molecular Tweezers: The rigid steroid backbone with two ketones pointing "up" (axial-like orientation of the carbonyl dipoles) creates an electron-deficient cleft.[1][2][3][][5][9]

-

Anion Recognition: The C-7 and C-12 carbonyl carbons are electrophilic sites that can interact with anions (like Fluoride or Acetate) via dipole-ion interactions.[1][2][3][][5]

-

Facial Amphiphilicity: The

-face is hydrophilic (due to the 3-OH and carbonyls), while the

References

-

Hofmann, A. F. (1999).[2][3][][5][9] The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine.[][5][9]

-

Fieser, L. F., & Rajagopalan, S. (1950).[2][][5][9] Selective Oxidation and Reduction of Bile Acids. Journal of the American Chemical Society.[][5][9] (Fundamental protocol for selective reduction of dehydrocholic acid).

-

Iida, T., et al. (1982).[2][][5][9] Proton Nuclear Magnetic Resonance Signal Assignments of Bile Acids. Journal of Lipid Research. (Source for C-18/C-19 methyl shift rules).

-

Davis, A. P. (2010).[2][3][][5][9] Bile acids as scaffolds for molecular recognition. Chemical Society Reviews.[3][][5][9]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate | C29H46O7 | CID 107458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid (NP0136233) [np-mrd.org]

- 5. Methyl 3-Keto-7alpha,12alpha-dihydroxy-5beta-cholanoate [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Methyl 3-Keto-7α,12α-dihydroxy-5α-cholanoate synthesis - chemicalbook [chemicalbook.com]

- 9. Cholate | C24H39O5- | CID 5460314 - PubChem [pubchem.ncbi.nlm.nih.gov]

7,12-Diketolithocholic Acid and Its Methyl Ester: Discovery, Microbiome Dynamics, and Analytical Methodologies

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Bile acids are no longer viewed merely as digestive detergents; they are potent endocrine signaling molecules that regulate systemic metabolism. Among these, 7,12-diketolithocholic acid (7,12-diketoLCA) has emerged as a critical secondary bile acid produced via host-gut microbiome co-metabolism. While 7,12-diketoLCA is the biologically active endogenous molecule, its methyl ester derivative (7,12-diketolithocholic acid methyl ester) serves as an indispensable chemical standard and analytical derivative in mass spectrometry. This whitepaper synthesizes the discovery, pharmacological significance, and rigorous analytical methodologies required to quantify this compound in biological matrices.

Chemical Identity and Structural Dynamics

Understanding the structural dichotomy between the endogenous free acid and its synthetic/analytical ester is critical for assay development and pharmacological screening.

-

7,12-Diketolithocholic Acid (Endogenous Free Acid):

-

Chemical Name: 3α-hydroxy-7,12-dioxo-5β-cholan-24-oic acid.

-

Formula: C₂₄H₃₆O₅ (MW: 404.5 g/mol )[1].

-

Properties: Highly polar due to the C24 carboxylic acid moiety.

-

-

7,12-Diketolithocholic Acid Methyl Ester (Analytical Derivative/Standard):

-

Chemical Name: Methyl 3α-hydroxy-7,12-dioxo-5β-cholan-24-oate.

-

Formula: C₂₅H₃⸸O₅ (MW: 418.57 g/mol ).

-

Properties: Increased volatility and lipophilicity.

-

Critical Analytical Insight: During the extraction of primary and secondary bile acids from biological matrices, the use of methanolic solvents under acidic conditions (pH < 2) can inadvertently catalyze the esterification of the free acid, forming the methyl ester as an artifact[2]. Analytical scientists must control extraction temperatures and pH to prevent artifactual methylation, or conversely, drive the reaction to completion for Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Natural Occurrence: The Host-Microbiome Axis

7,12-diketoLCA is not synthesized by the human liver. It is a secondary bile acid generated exclusively in the gastrointestinal tract through the enzymatic biotransformation of the primary bile acid, cholic acid (CA).

Specific gut microbiota, such as alkalophilic Bacillus species, Eubacterium, and Bacteroides, express 7α- and 12α-hydroxysteroid dehydrogenases (HSDHs)[3]. These enzymes catalyze the oxidation of the hydroxyl groups at the C7 and C12 positions of cholic acid, yielding 7,12-diketoLCA[2][3].

The abundance of 7,12-diketoLCA is a direct biomarker of microbiome health and enzymatic capacity. For instance, in pediatric Non-Alcoholic Fatty Liver Disease (NAFLD), a depletion of Eubacterium correlates with a significant reduction in secondary bile acids, including 7,12-diketoLCA, disrupting downstream metabolic signaling[4]. Conversely, bariatric surgeries (like SADI-S) enrich beneficial genera such as Bifidobacterium, leading to elevated 7,12-diketoLCA levels that strongly correlate with improved glucose homeostasis and GLP-1 secretion[5].

Pharmacological Significance: PXR Activation

The pharmacological relevance of 7,12-diketoLCA lies in its role as an endogenous ligand for the Pregnane X Receptor (PXR) [6][7]. PXR is a master transcriptional regulator of xenobiotic and drug metabolism, primarily governing the expression of Cytochrome P450 3A4 (CYP3A4), an enzyme responsible for metabolizing over 50% of all prescription drugs.

By binding to the ligand-binding domain of PXR, 7,12-diketoLCA induces a conformational change that recruits coactivators, initiating the transcription of target genes involved in drug clearance, lipid metabolism, and the suppression of gluconeogenesis[5][6].

Gut microbiota-mediated biosynthesis of 7,12-diketoLCA and subsequent PXR activation.

Analytical Methodologies: The Derivatization Protocol

To accurately quantify 7,12-diketoLCA via GC-MS, the compound must be derivatized into its methyl ester form. The highly polar C24 carboxylic acid causes severe peak tailing, poor resolution, and thermal degradation at high injection port temperatures. Esterification neutralizes this charge, rendering the molecule volatile and thermally stable.

Step-by-Step Self-Validating Derivatization Protocol

-

Sample Aliquoting & Internal Standard Spiking: Aliquot 50 µL of plasma or fecal homogenate. Spike with 10 µL of deuterated internal standard (e.g., d4-Lithocholic Acid, 250 ng/mL).

-

Causality: The internal standard corrects for matrix-induced ion suppression and inevitable extraction losses, ensuring absolute quantification accuracy.

-

-

Protein Precipitation & Extraction: Add 150 µL of ice-cold Acetonitrile/Methanol (1:1 v/v). Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality: The organic solvent disrupts protein-ligand binding (releasing bound bile acids from albumin) and precipitates proteins, isolating the lipophilic bile acids in the supernatant.

-

-

Solvent Evaporation: Transfer the supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.

-

Acid-Catalyzed Esterification (Methylation): Reconstitute the dried residue in 100 µL of 3 M Methanolic HCl. Cap tightly and incubate at 60°C for 30 minutes.

-

Causality: The acidic environment catalyzes a Fischer esterification. The methanol acts as both solvent and reactant, converting the problematic C24 carboxylic acid into a highly volatile methyl ester, optimizing it for GC-MS flight paths.

-

-

Liquid-Liquid Extraction (LLE): Quench the reaction with 100 µL of LC-MS grade water. Add 200 µL of Hexane, vortex vigorously, and centrifuge to separate the phases.

-

Causality: The newly formed methyl ester is highly non-polar and selectively partitions into the upper hexane layer, leaving polar interferents, salts, and residual acid in the aqueous phase.

-

-

Reconstitution & Analysis: Transfer the hexane layer, evaporate to dryness, and reconstitute in 50 µL of injection solvent (e.g., Isooctane) for GC-MS analysis.

Validation Checkpoint: Monitor the recovery rate of the d4-LCA internal standard. A recovery of <75% indicates incomplete protein precipitation or esterification failure. Furthermore, scan the chromatogram for the free acid mass-to-charge (m/z) ratio; its presence indicates exhausted methanolic HCl and necessitates a protocol halt.

Step-by-step derivatization workflow for 7,12-diketoLCA methyl ester quantification.

Quantitative Data Summaries

The following tables synthesize the pharmacological binding affinities and the clinical dynamics of 7,12-diketoLCA across varying physiological states.

Table 1: PXR Activation Metrics of Selected Bile Acids

Data reflects human PXR activation assays demonstrating the comparative efficacy of 7,12-diketoLCA against other bile acid species[7].

| Bile Acid / Compound | Human PXR EC₅₀ (µM) | Relative Efficacy (ε) | Receptor Function |

| 7,12-Diketolithocholic acid | 35.5 ± 5.9 | 0.31 | Agonist |

| 7-Ketolithocholic acid | 21.5 | 0.58 | Agonist |

| Cholic acid (Primary BA) | 11.6 | - | Weak Agonist |

| Lithocholic acid 3-sulfate | 118 ± 12 | 0.69 | Partial Agonist |

Table 2: Clinical & Microbiome Dynamics of 7,12-diketoLCA

Consolidated observations of 7,12-diketoLCA fluctuations in human pathology and surgical interventions.

| Physiological Condition | 7,12-diketoLCA Level | Associated Microbiota Shift | Clinical Implication |

| Cholestasis | Elevated[1] | General Dysbiosis | Serves as a plasma biomarker for impaired biliary flow and hepatic stress. |

| Pediatric NAFLD | Decreased[4] | Depletion of Eubacterium | Reduced secondary BA signaling; impaired lipid metabolism. |

| Post-Bariatric Surgery | Elevated[5] | Enrichment of Bifidobacterium | Strong negative correlation with HbA1c; improved glucose homeostasis via PXR. |

Conclusion

7,12-Diketolithocholic acid stands at the intersection of microbiology, pharmacology, and analytical chemistry. As a microbially derived secondary bile acid, it acts as a critical signaling molecule regulating host metabolism via the PXR pathway. For drug development professionals and analytical scientists, mastering the chemical dynamics of its methyl ester derivative is non-negotiable. Whether utilized as an intentional derivatization target for GC-MS quantification or monitored as a potential methanolic extraction artifact, the methyl ester is the key to unlocking accurate pharmacokinetic and microbiome-host interaction data.

References

- Electrochemical Oxidation of Primary Bile Acids: A Tool for Simulating Their Oxidative Metabolism? - MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGh6YfD8D_89BCYVVXQU9unyAnPMfao6JMuSUa7-Ny_FZzzsOfFcZDLXxNKm4OWTIW1E4-BvNvbjCQXvxwbGpJ8-HpKBMqrNA8N3Nc_fADamlFG_IxpeJ8pTb2FV_3tABG78A=

- PXR variants: the impact on drug metabolism and therapeutic responses - PMC - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG85XcHbw3aslwU2iUvKqFi5Eup5zBjRL-d33QP_5EFUeS4TesuG2oHwErpQTZPIwM6WwXkDIh5YPWofdLyNpSaEVKIWhsaij0jx-S63HDPSya9CrxTLTs-JPnqsVoEgPSQwKBmZpvMd4GK3B8=

- Evolution of the Pregnane X Receptor: Adaptation to Cross-Species Differences in Biliary Bile Salts - Oxford Academic. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-QZf46Ni1SdXXXSw43US49-KR5xAeeG2nm2DY_TojDg4DKd_hK8-P76tFu9TYdVGKcIX2NsQUuj0FRX9cT_BA54LOFjpnQzK8ZB-_o0js_f_htdXAD_oLThe4ChX7Rl6yERIWtXsZk7Miq8wzqvEZaaM=

- 7,12-Diketolithocholic Acid (CAS 517-33-9) - Cayman Chemical. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbx9kW3zNiPJamDKajf4fmFL4J8QWxHnLfzo3GfZwW82qtCMrbMAXHtpC2qruA8D8oYxZjGnDEfh6jh6J1YeOJNNDlOmf8dkEaS2ZG4XgivkneYs1mxc_X-N5WI2y9YZJoKem4awlie4_x1zsTDwG9_cl9OTf-CvRgzt49m84N

- Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUg5VQA4xNNkNiKvkJ3jQ_4NFjVc0KVN4r1eocwCWtkxWscKWQZkyVu22GV38MWQqiI96VHepBL-bwzgNCDMgprXXR96CrnNu0SO5_5bmW9DKIO8D89Moz7i_TmjFHF_xdHzl4D9kNpEnvlzE=

- SADI-S and SG surgeries induce distinct bile acid profiles linked to improved glucose metabolism via microbiota interactions - Frontiers. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqekG71J6_rFLQBHMPVsVaTf0bEoHxD1CpCx6DnIbA64sUU2IH2HqPPPSueWgpgpeY_XBYdXreRiCiD2q70HQOjRkndE8S20xgZthsxzFaagg7qld1Xed9bu6dfdZi0yb-6rC-8qGehGEumzS5DVuW5jc3i2hkK6fLDozE14OCFR5CxWRUaRA2FmZldSy2DoVhwPweOw==

- Oxidation of 3-, 7-, and 12-hydroxyl Groups of Cholic Acid by an Alkalophilic Bacillus sp. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxjGpZ1xgT1V8ZHiuxaeF3BOpZP4VmRMFimdn_NcEX9tMEea_125143u44QRDeT1kxe6QZt5YlRG0oFSHi_NSUV_Ph9B-azKirSCJStwreLE182tpNVMdSGnl8QmGNO3MUjIg-7eyzdIwJHCymV5K5D6Q=

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | SADI-S and SG surgeries induce distinct bile acid profiles linked to improved glucose metabolism via microbiota interactions [frontiersin.org]

- 6. PXR variants: the impact on drug metabolism and therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Biological Significance of Diketo Bile Acids in Metabolic Pathways: A Comprehensive Technical Guide

Executive Summary

Bile acids (BAs) have transcended their classical definition as mere digestive detergents, emerging as highly potent endocrine signaling molecules. While primary and secondary bile acids like cholic acid (CA) and deoxycholic acid (DCA) are well-characterized, the oxidized derivatives—specifically keto and diketo bile acids —represent a critical, yet underexplored, frontier in metabolic regulation. Formed via microbial biotransformation in the gut, these molecules act as rheostats for hepatic ketogenesis, lipid accumulation, and intestinal barrier integrity.

This whitepaper provides an in-depth mechanistic analysis of diketo bile acids, offering drug development professionals and researchers validated experimental workflows to quantify these metabolites and assess their receptor-binding kinetics.

Mechanistic Role of Diketo Bile Acids in Metabolism

Microbial Biotransformation and the Gut-Liver Axis

Diketo bile acids, such as 7,12-diketolithocholic acid and 3,12-diketo bile acids , are downstream products of secondary bile acid metabolism. Following the 7α-dehydroxylation of primary bile acids by gut microbiota (e.g., Clostridium and Eubacterium species), bacterial hydroxysteroid dehydrogenases (HSDHs) catalyze the reversible oxidation of hydroxyl groups at the C3, C7, or C12 positions into ketone groups.

Clinical metabolomics have demonstrated that the profile of these diketo derivatives is heavily influenced by dietary stress and disease states. For instance, pediatric Non-Alcoholic Fatty Liver Disease (NAFLD) is characterized by a significant depletion of 7,12-diketolithocholic acid, correlating with gut dysbiosis and compromised metabolic signaling 1.

Figure 1: Gut-liver axis and microbial biotransformation of diketo bile acids.

Receptor Activation: The FXR and TGR5 Axis

Diketo bile acids exert their physiological effects primarily by acting as ligands for two major receptors: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound Takeda G protein-coupled receptor 5 (TGR5) 2.

-

FXR Activation: Upon binding to FXR in enterocytes, bile acids induce the expression of Fibroblast Growth Factor 15/19 (FGF15/19). This hormone travels via the portal vein to the liver, where it binds the FGFR4/β-Klotho complex to inhibit CYP7A1, the rate-limiting enzyme in BA synthesis.

-

TGR5 Activation: In enteroendocrine L-cells, TGR5 activation by lithocholic acid (LCA) species and their keto-derivatives triggers an intracellular cAMP cascade, culminating in the secretion of Glucagon-like peptide-1 (GLP-1), which profoundly enhances insulin sensitivity 3.

Recent 2025 studies have highlighted that ketogenic diets disrupt gut remodeling, leading to an over-colonization of Clostridium perfringens type A. This shift increases the conversion of DCA to 12-ketolithocholic acid , which aberrantly upregulates hepatic FXR and PPARα, exacerbating hepatic ketogenesis and triacylglycerol accumulation 4.

Figure 2: Diketo bile acid signaling cascades via FXR and TGR5 receptors.

Quantitative Data: Metabolic Profiles

The substitution of hydroxyl groups with keto groups fundamentally alters the hydrophobicity and micellar toxicity of bile acids. For example, the triketo bile acid, dehydrocholic acid, exhibits sequential stereospecific reduction in the liver to form monohydroxy diketo acids, acting as powerful hydrocholeretics without the cellular toxicity associated with highly hydrophobic BAs 5.

| Bile Acid Species | Structural Modification | Receptor Affinity (Primary) | Key Metabolic Effect |

| Cholic Acid (CA) | 3α, 7α, 12α-OH | FXR (Weak) | Primary BA; Precursor for microbial metabolism. |

| Deoxycholic Acid (DCA) | 3α, 12α-OH | TGR5 (Strong), FXR | Induces GLP-1 secretion; Cytotoxic at high localized concentrations. |

| 12-Ketolithocholic Acid | 3α-OH, 12-oxo | FXR, PPARα | Exacerbates hepatic ketogenesis and steatosis during ketogenic diets. |

| 7,12-Diketolithocholic Acid | 3α-OH, 7-oxo, 12-oxo | TGR5, FXR | Modulates gut barrier integrity; significantly depleted in pediatric NAFLD. |

| Dehydrocholic Acid | 3-oxo, 7-oxo, 12-oxo | Hydrocholeretic targets | Increases bile flow (hydrocholeresis); exhibits low micellar toxicity. |

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols have been designed as self-validating systems. As a Senior Application Scientist, I emphasize that understanding the causality behind each step is paramount to troubleshooting and ensuring reproducibility.

Protocol 1: LC-MS/MS Quantification of Diketo Bile Acids in Fecal Matrices

Accurate quantification of keto-bile acids requires overcoming isobaric interference (molecules with the same mass but different structures) and severe matrix effects inherent to fecal samples.

-

Sample Aliquoting & Isotope Spiking:

-

Action: Weigh 50 mg of lyophilized feces into a bead-beating tube. Spike with 10 µL of stable isotope-labeled internal standard (IS) mix (e.g., d4-DCA, d4-LCA).

-

Causality: The IS corrects for matrix-induced ion suppression during electrospray ionization (ESI) and variable extraction recoveries. Because the IS behaves chromatographically identically to the target analyte but has a distinct mass, it ensures absolute, self-validating quantification.

-

-

Homogenization & Protein Precipitation:

-

Action: Add 500 µL of ice-cold Acetonitrile/Methanol (1:1, v/v). Bead-beat for 2 minutes.

-

Causality: Cold organic solvents instantly denature bacterial and host enzymes, completely halting ex vivo BA metabolism. Furthermore, this step disrupts protein-BA binding, releasing the total BA pool into the solvent.

-

-

Centrifugation & Concentration:

-

Action: Centrifuge at 14,000 x g for 15 min at 4°C. Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas.

-

-

Reconstitution & LC-MS/MS Analysis:

-

Action: Reconstitute the pellet in 100 µL of 50% Methanol. Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Run in ESI negative ion mode utilizing Multiple Reaction Monitoring (MRM).

-

Causality: Reconstituting in 50% Methanol matches the initial mobile phase conditions, preventing peak broadening upon injection. ESI negative mode is chosen because the acidic side chain of BAs readily loses a proton [M-H]-. Specific MRM transitions are strictly required to differentiate diketo BAs from isobaric dihydroxy BAs.

-

Protocol 2: In Vitro FXR Activation Assay (Dual-Luciferase Reporter)

To evaluate the specific agonistic or antagonistic properties of synthesized or isolated diketo bile acids, a cell-based reporter assay provides functional validation.

-

Cell Culture & Co-Transfection:

-

Action: Seed HEK293T cells in 96-well plates. Transfect with plasmids encoding human FXR (pSG5-FXR), RXRα (pSG5-RXRα), a Firefly luciferase reporter driven by the BSEP promoter (pGL3-BSEP-Luc), and a Renilla luciferase control (pRL-TK).

-

Causality: BSEP (Bile Salt Export Pump) is a canonical FXR target gene. Co-transfecting RXRα is necessary because FXR functions optimally as a heterodimer with RXR. The Renilla plasmid acts as a constitutive internal control, normalizing data against variations in transfection efficiency and cell viability, thereby making the assay self-validating.

-

-

Ligand Treatment:

-

Action: After 24 hours, wash cells and treat with vehicle (DMSO, <0.1%), a positive control (GW4064, 1 µM), and varying concentrations of diketo BAs (1–50 µM) in serum-free media for 18 hours.

-

Causality: Serum contains endogenous lipids and trace bile acids that would create a high background signal, obscuring the specific activity of the diketo BA being tested.

-

-

Luminescence Readout:

-

Action: Lyse cells and sequentially add Firefly and Renilla substrates using a commercial dual-luciferase kit. Calculate the relative light units (RLU) as the ratio of Firefly to Renilla luminescence.

-

Future Directions in Drug Development

The unique structural properties of diketo bile acids make them highly attractive scaffolds for drug development. Because the keto groups reduce the overall hydrophobicity compared to their hydroxy-counterparts, diketo BAs demonstrate significantly lower cytotoxicity while retaining the ability to modulate FXR and TGR5. Future therapeutics targeting NASH, NAFLD, and metabolic syndrome will likely leverage synthetic diketo-derivatives to decouple the beneficial metabolic signaling of bile acids from their detergent-induced cellular damage.

References

- Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic F

- Gut microbiota regulates hepatic ketogenesis and lipid accumulation in ketogenic diet-induced hyperketonemia by disrupting bile acid metabolism - PubMed (nih.gov) -

- Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC (nih.gov) -

- Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohep

- Intestinal FXR and TGR5 signaling in metabolic regul

Sources

- 1. Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiota regulates hepatic ketogenesis and lipid accumulation in ketogenic diet-induced hyperketonemia by disrupting bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

7,12-Diketolithocholic Acid Methyl Ester: A Technical Guide to Biomarker Profiling in NAFLD/MASLD

Executive Summary

7,12-Diketolithocholic acid (7,12-diketo-LCA) —specifically quantified in analytical workflows as its methyl ester derivative —has emerged as a critical microbial biomarker in the progression of Non-Alcoholic Fatty Liver Disease (NAFLD), now increasingly referred to as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD).

Unlike primary bile acids produced by the host, 7,12-diketo-LCA is a secondary bile acid generated exclusively by gut microbiota via the enzymatic oxidation of cholic acid. Recent metabolomic profiling (Smirnova et al., 2022) has identified this specific metabolite as a discriminator between simple steatosis (NAFL) and the more severe Non-Alcoholic Steatohepatitis (NASH).

This guide provides a comprehensive technical framework for researchers to isolate, quantify, and interpret this biomarker. It addresses the chemical specificity of the methyl ester form used in Gas Chromatography-Mass Spectrometry (GC-MS), details the biosynthetic pathway, and offers a validated protocol for its detection in fecal and serum matrices.

Part 1: The Biological Context

The Gut-Liver Axis and Bile Acid Dysregulation

In MASLD, the crosstalk between the liver and the gut microbiome is disrupted. Bile acids (BAs) are not merely detergents for lipid absorption but potent signaling molecules activating FXR (Farnesoid X Receptor) and TGR5 (G-protein-coupled bile acid receptor).[1][2]

While healthy livers maintain a balance of primary BAs (Cholic Acid, Chenodeoxycholic Acid), MASLD patients exhibit a "microbial shift." Dysbiotic bacteria (e.g., Clostridium clusters, Ruminococcaceae) increase the expression of Hydroxysteroid Dehydrogenases (HSDHs). These enzymes oxidize the hydroxyl groups of primary BAs into keto-groups, generating oxo-bile acids like 7,12-diketo-LCA.

The Analyte: 7,12-Diketolithocholic Acid Methyl Ester

It is crucial to distinguish between the biological metabolite and the analytical target:

-

Biological Metabolite: 7,12-Diketolithocholic Acid (3α-hydroxy-7,12-dioxo-5β-cholan-24-oic acid). This is the endogenous molecule found in the patient.

-

Analytical Surrogate: 7,12-Diketolithocholic Acid Methyl Ester . In GC-MS workflows, the carboxylic acid tail of the bile acid must be derivatized (methylated) to increase volatility and thermal stability.

Why this biomarker matters: Elevated levels of 7,12-diketo-LCA correlate with fibrosis severity and NASH activity . It represents a "toxic gain of function" where hydrophobic, oxidized bile acids accumulate, promoting hepatocellular toxicity and inflammation.

Visualization: Microbial Biosynthesis Pathway

The following diagram illustrates the transformation of primary Cholic Acid into 7,12-diketo-LCA by gut bacteria.

Figure 1: Biosynthetic pathway of 7,12-diketolithocholic acid via microbial oxidation of primary bile acids.

Part 2: Analytical Workflow (GC-MS)

To detect 7,12-diketo-LCA with high specificity, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its superior resolution of structural isomers. The following protocol focuses on generating the methyl ester derivative.

Sample Preparation & Extraction

Objective: Isolate bile acids from complex matrices (feces or serum) and remove proteins/lipids.

-

Reagents:

-

Internal Standard (IS): d4-Cholic Acid or d4-Lithocholic Acid (10 µM in methanol).

-

Extraction Solvent: Methanol (HPLC grade).

-

Purification: C18 Solid Phase Extraction (SPE) cartridges.

-

Protocol:

-

Lyophilization: Freeze-dry fecal samples to eliminate water weight variability.

-

Homogenization: Weigh 10 mg of dried feces; add 500 µL ice-cold methanol spiked with 10 µL IS. Homogenize using bead beating (2 cycles, 30s).

-

Centrifugation: Centrifuge at 13,000 x g for 15 min at 4°C. Collect supernatant.

-

SPE Cleanup (Optional but Recommended):

-

Condition C18 cartridge with 1 mL methanol followed by 1 mL water.

-

Load supernatant (diluted 1:10 with water).

-

Wash with 1 mL 10% methanol.

-

Elute bile acids with 1 mL 100% methanol.

-

-

Drying: Evaporate eluate to dryness under nitrogen gas at 40°C.

Derivatization (Methylation & Silylation)

Objective: Convert the non-volatile bile acid into 7,12-diketolithocholic acid methyl ester (and silyl ethers for hydroxyl groups).

-

Step A: Methylation (Targeting the Carboxyl Group)

-

Add 200 µL of Acetyl Chloride in Methanol (5:95 v/v) to the dried residue.

-

Incubate at 60°C for 1 hour. Mechanism: Acid-catalyzed esterification converts the C24 carboxyl group to a methyl ester.

-

Evaporate to dryness under nitrogen.

-

-

Step B: Silylation (Targeting the Hydroxyl Groups)

-

Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubate at 60°C for 30 minutes.

-

Transfer to GC vial with glass insert.

-

GC-MS Acquisition Parameters

-

Instrument: Agilent 7890B/5977A or equivalent.

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Ramp:

-

Start: 150°C (hold 2 min).

-

Ramp: 10°C/min to 300°C.

-

Hold: 300°C for 10 min.

-

-

Detection (SIM Mode):

-

Monitor specific ions for the methyl ester-TMS derivative.

-

Target Ion (m/z): Look for characteristic fragments of the diketo-structure. (Note: 7,12-diketo-LCA methyl ester TMS ether usually shows fragments at [M-CH3]+ or [M-TMSOH]+).

-

Reference m/z: 403.3 (diketo core), 460 (molecular ion of methyl ester if underivatized OH), or specific silylated fragments.

-

Visualization: Analytical Logic Flow

Figure 2: Step-by-step derivatization and analysis workflow for GC-MS profiling.

Part 3: Clinical Utility & Data Interpretation

Reference Ranges & Fold Changes

In the context of NAFLD/NASH, absolute quantification is preferred over relative peak areas.

| Disease Stage | Trend vs. Healthy | Approx. Fold Change | Clinical Implication |

| NAFL (Steatosis) | Slight Increase | 1.2x - 1.5x | Early dysbiosis; increased primary BA load. |

| NASH (Fibrosis) | Significant Increase | > 2.5x | Marker of Clostridium expansion and oxidative stress. |

| Cirrhosis | Variable/Decreased | Variable | Loss of functional microbiome biomass. |

Data synthesized from Smirnova et al. (2022) and Jiao et al. (2018).[3]

Mechanistic Link to Liver Injury

Why is this specific methyl ester/acid relevant to drug developers?

-

Hydrophobicity: 7,12-diketo-LCA is highly hydrophobic. It can penetrate hepatocyte membranes, causing mitochondrial depolarization.

-

Receptor Antagonism: Unlike primary bile acids that activate FXR (anti-inflammatory), oxidized derivatives often act as weak agonists or antagonists, failing to suppress bile acid synthesis (CYP7A1), leading to a toxic accumulation of bile acids in the liver.

-

Microbial Signature: It serves as a surrogate marker for the abundance of Ruminococcaceae and other 7α/12α-dehydroxylating bacteria, which are key targets for microbiome-modulating therapies (e.g., fecal transplants or prebiotics).

References

-

Smirnova, E. et al. (2022).[3][4] "Urine and Fecal Bile Acid Markers of Disease Progression in Non-Alcoholic Fatty Liver Disease." Hepatology. Link

-

Jiao, N. et al. (2018).[3][5] "Gut Microbiome May Contribute to Insulin Resistance and Systemic Inflammation in Obese Rodents: A Meta-Analysis." Physiological Genomics. Link (Note: Contextualizes the bile acid shift).

-

Ridlon, J. M., et al. (2006). "Bile salt biotransformations by human intestinal bacteria." Journal of Lipid Research. Link

-

Sarafian, M. H., et al. (2015). "Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry." Analytical Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. The role of bile acid metabolism in the occurrence and development of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary bile acids are associated with body lipid accumulation in obese pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Microbiota-Bile Acid Axis: The Functional Dynamics and Applications of Secondary Bile Acid Methyl Esters

Executive Summary

Historically viewed merely as metabolic endpoints or biological waste products, secondary bile acids (SBAs) and their esterified derivatives have emerged as highly versatile pharmacological scaffolds. Secondary bile acid methyl esters (SBAMEs)—most notably Lithocholic acid methyl ester (LCAME) and Deoxycholic acid methyl ester (DCAME) —exhibit unique physicochemical properties driven by their rigid, fused tetracyclic steroid backbones and the targeted neutralization of their C24 carboxylate groups.

As a Senior Application Scientist, I approach these molecules not just as chemical entities, but as highly tunable structural tools. By modifying specific functional groups (e.g., the C3 hydroxyl or the C24 carboxyl), researchers can engineer these molecules to act as allosteric proteasome regulators, supramolecular chiral receptors, or synergistic crystallization inhibitors in pharmaceutical formulations. This whitepaper deconstructs the endogenous functions of SBAMEs, details their structure-activity relationships (SAR), and provides self-validating experimental methodologies for their synthesis and isolation.

Endogenous Function: Microbial Esterification as a Detoxification Mechanism

In the human gastrointestinal tract, primary bile acids synthesized in the liver are converted into secondary bile acids (like DCA and LCA) via 7α-dehydroxylation by gut microbiota. While these SBAs are critical for lipid emulsification, their high hydrophobicity can disrupt cellular membranes, contributing to mucosal inflammation in conditions like Inflammatory Bowel Disease (IBD) [NIH PMC][1].

To mitigate this toxicity, specific bacterial strains employ esterification as a self-regulating detoxification strategy. By converting the C24 carboxyl group of DCA or LCA into a methyl ester, the bacteria neutralize the molecule's negative charge. The Causality: This chemical modification eliminates the amphiphilic, detergent-like properties of the bile acid, drastically lowering its aqueous solubility. Consequently, the SBAMEs precipitate out of the fecal water, preventing them from interacting with and damaging the intestinal epithelium[1].

Gut microbiota-mediated esterification of secondary bile acids for detoxification.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Allosteric Regulation of the 20S Proteasome

The accumulation of aberrant protein aggregates, such as amyloid-β (Aβ), is a hallmark of neurodegenerative diseases. Recent structural studies have identified LCAME derivatives as potent allosteric activators of the 20S proteasome [ACS Medicinal Chemistry Letters][2].

Mechanistic Causality:

-

The C24 Methyl Ester: Retaining the methyl ester at the C24 position is non-negotiable for activation. Replacing it with a methylamide completely abolishes proteasome-activating activity. The methyl ester provides a specific steric and electronic profile devoid of hydrogen-bond donors, which perfectly complements the hydrophobic allosteric binding pocket of the proteasome[2].

-

C3 Stereochemistry: Epimerizing the C3 substituent from an α to a β orientation transforms the molecule from an activator into an inhibitor. The rigid steroidal scaffold dictates the spatial trajectory of the C3 substituent; an α-orientation allows the attached group (e.g., a pimeloyl chain) to wedge open the proteasome's regulatory gate, whereas a β-orientation forces the chain to sterically occlude the catalytic chamber[2].

Mechanism of proteasome activation by lithocholic acid methyl ester derivatives.

Synergistic Crystallization Inhibitors in Formulation

In drug development, formulating highly hydrophobic drugs (like the prostate cancer drug enzalutamide) requires amorphous solid dispersions (ASDs) to maintain bioavailability. LCAME derivatives conjugated to cellulose (e.g., AcrMLC-PenHHPCPen) have proven to be exceptional crystallization inhibitors [VTechWorks][3].

Mechanistic Causality: The amphiphilic nature of the steroidal backbone, combined with the methyl esterification of the C24 carboxyl group, finely tunes the hydrophilic-lipophilic balance (HLB) of the polymer matrix. This structural synergy delays the nucleation of the hydrophobic drug by disrupting solute-solute interactions, increasing the crystallization induction time by up to 68-fold[3].

Supramolecular Chiral Receptors

Under microwave irradiation, DCAME can be utilized as a rigid spacer to synthesize novel chiral receptors [Chemistry Letters][4]. Mechanistic Causality: The fused tetracyclic rings of DCAME provide a pre-organized, sterically hindered chiral cavity. When functionalized with arylhydrazines or amino acids, this cavity allows for highly selective 1:1 or 1:2 supramolecular complexation with aromatic amines and d/l-amino acids via precise π-π stacking and hydrogen bonding networks[4].

Quantitative Data Summary

The table below consolidates the critical pharmacological and physicochemical metrics of engineered SBAME derivatives discussed in current literature:

| Compound Derivative | Primary Target / Application | Key Metric Evaluated | Quantitative Result |

| 3α-O-pimeloyl-LCAME | 20S Proteasome | EC₅₀ (Chymotrypsin-like activity) | 7.8 μM [2] |

| 3α-O-pimeloyl-LCAME (Isosteric isomer) | 20S Proteasome | EC₅₀ (Chymotrypsin-like activity) | 4.3 μM [2] |

| AcrMLC-PenHHPCPen | Amorphous Solid Dispersions | Crystallization Induction Time | 68-fold increase [3] |

| DCAME-Arylhydrazine Receptor | Supramolecular Chemistry | Binding Stoichiometry (d/l-tryptophan) | 1:2 Complexation [4] |

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , embedding internal controls directly into the workflow to prevent false positives and confirm mechanistic causality.

Protocol 1: Synthesis and Validation of LCAME Proteasome Activators

This protocol outlines the creation of 3α-O-pimeloyl-LCAME and validates its specific mechanism of action on the 20S proteasome[2].

-

C24 Methyl Esterification: Dissolve pure Lithocholic Acid (LCA) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours.

-

Validation Check: Confirm esterification via ¹H NMR; look for the emergence of a distinct singlet at ~3.66 ppm corresponding to the new methyl ester group[3].

-

-

C3-Hydroxyl Modification: React the resulting LCAME with pimelic acid mono-tert-butyl ester using standard coupling reagents (e.g., EDC/DMAP) in dichloromethane to yield the 3α-O-pimeloyl-LCAME intermediate. Deprotect the tert-butyl group using Trifluoroacetic acid (TFA).

-

Self-Validating Parallel Synthesis (Negative Control): Simultaneously synthesize a structural analog where the C24 methyl ester is replaced with a methylamide .

-

Proteasome Activity Assay: Incubate purified 20S proteasome with the synthesized compounds and a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

System Validation: Measure fluorescence. The 3α-O-pimeloyl-LCAME must show a dose-dependent increase in fluorescence (activation). Crucially, the parallel methylamide analog must show zero activation . If the methylamide analog triggers a signal, the assay is compromised by non-specific interactions, invalidating the run[2].

-

Protocol 2: HPLC Separation of Bile Acid Position Isomers

Because bile acids possess multiple hydroxyl functions, synthesis often yields a complex mixture of position isomers with nearly identical lipophilicity. This protocol ensures precise separation [Journal of Pharmaceutical and Biomedical Analysis][5].

-

Stationary Phase Selection: Utilize a C18 column for baseline separation. While F5 (pentafluorophenyl) columns offer alternative selectivity via π-π interactions, C18 combined with an Acetonitrile-Water (ACN-W) mobile phase provides superior resolution for highly hydrophobic or acetylated SBAME derivatives[5].

-

Self-Validating Retention Boundary Establishment:

-

Before injecting the complex reaction mixture, inject a pure reference standard of the unesterified primary bile acid (most hydrophilic) and a fully per-acetylated bile acid ester (most hydrophobic).

-

Record their retention times (Rt). These two peaks establish the absolute retention boundaries for the system.

-

-

Mixture Resolution: Inject the synthesized SBAME mixture using an isocratic ACN-W gradient.

-

System Validation: All target position isomers must elute strictly between the established hydrophilic and hydrophobic boundaries. Any peaks eluting outside this window indicate column degradation, mobile phase contamination, or catastrophic side-reactions (e.g., unintended polymerization), thereby self-validating the purity of the synthetic workflow.

-

References

-

Synthesis of Lithocholic Acid Derivatives as Proteasome Regulators Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Novel approaches in IBD therapy: targeting the gut microbiota-bile acid axis Source: PMC / National Institutes of Health (NIH) URL:[Link]

-

Designing synergistic crystallization inhibitors: bile salt derivatives of cellulose with enhanced hydrophilicity Source: VTechWorks URL:[Link]

-

Microwave-assisted Synthesis of Novel Chiral Receptors Derived from Deoxycholic Acid and Their Molecular Recognition Properties Source: Chemistry Letters | Oxford Academic URL:[Link]

-

Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns Source: Journal of Pharmaceutical and Biomedical Analysis / DOI.org URL:[Link]

Sources

Technical Guide: Preliminary In Vitro Evaluation of 7,12-Diketolithocholic Acid Methyl Ester

Executive Summary

Compound: Methyl 3α-hydroxy-7,12-dioxo-5β-cholan-24-oate (7,12-Diketolithocholic acid methyl ester). Context: A synthetic intermediate of cholic acid oxidation and a lipophilic derivative of the cholestasis biomarker 7,12-diketolithocholic acid. Significance: While primarily utilized in the semi-synthesis of ursodeoxycholic acid (UDCA), the 7,12-diketo moiety imparts distinct physicochemical properties (reduced amphipathicity compared to primary bile acids) and potential nuclear receptor modulation (FXR/TGR5) that warrants specific in vitro profiling.

This guide outlines the technical roadmap for synthesizing, characterizing, and biologically evaluating this compound. It moves beyond standard protocols to address the specific solubility and stability challenges inherent to oxidized bile acid esters.

Part 1: Chemical Synthesis & Structural Verification

Rationale: Commercial availability of the specific methyl ester is variable. In-house synthesis from Methyl Cholate ensures purity and allows for fresh preparation to avoid ester hydrolysis.

Synthesis Protocol: Selective Oxidation

Starting Material: Methyl Cholate (Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate). Reagent: N-Bromosuccinimide (NBS) or Chromic Acid (Jones Reagent) – Note: NBS is preferred for milder conditions to preserve the 3α-hydroxyl group if selectivity is tuned, but Chromic acid is the classical route for 7,12-oxidation.

Workflow Diagram (Synthesis):

Figure 1: Synthetic route from Cholic Acid to 7,12-Diketolithocholic Acid Methyl Ester.

Structural Characterization (QC Criteria)

Before biological use, the compound must meet these specifications to ensure the "methyl ester" and "7,12-diketo" motifs are intact.

| Parameter | Method | Expected Signal / Criteria |

| Purity | HPLC-ELSD / LC-MS | > 98% (Area Under Curve) |

| Identity (H-NMR) | 1H-NMR (CDCl3) | Methyl Ester: Singlet ~3.66 ppm (3H)C3-H: Multiplet ~3.5-3.7 ppm (indicates 3-OH)Absence: No signals for C7-H or C12-H (confirming oxidation) |

| Identity (C-NMR) | 13C-NMR | Ketones: Peaks at ~210-215 ppm (C7, C12)Ester Carbonyl: ~174 ppm |

| Mass Spec | ESI-MS (+) | [M+H]+ or [M+Na]+ consistent with MW ~418.57 Da |

Part 2: Physicochemical Profiling

Rationale: Methyl esters of bile acids are significantly more lipophilic than their acid counterparts. This affects dosing solubility and membrane permeability.

Solubility & Stability Assay

Challenge: The methyl ester is prone to precipitation in aqueous media and hydrolysis by serum esterases.

Protocol:

-

Stock Preparation: Dissolve 10 mg in 1 mL DMSO (100%). Sonicate for 5 mins.

-

Media Stability Test:

-

Dilute stock 1:1000 into DMEM (phenol red-free) + 10% Fetal Bovine Serum (FBS).

-

Incubate at 37°C.

-

Sampling: Take aliquots at 0h, 4h, 12h, 24h.

-

Analysis: LC-MS to detect the appearance of the free acid (7,12-diketolithocholic acid).

-

Correction: If hydrolysis >10% within 4h, use Heat-Inactivated FBS (56°C, 30 min) for subsequent cell assays to deactivate esterases.

-

Part 3: In Vitro Cytotoxicity & Viability

Rationale: Oxidized bile acids (ketones) generally exhibit lower cytotoxicity than hydrophobic bile acids like Lithocholic Acid (LCA), but the methyl ester modification increases cellular uptake, potentially enhancing toxicity.

Cell Models

-

HepG2 (Human Hepatocarcinoma): Relevance to liver metabolism and cholestasis.

-

Caco-2 (Colorectal Adenocarcinoma): Relevance to intestinal absorption.[1]

Modified MTT/CCK-8 Protocol

Step-by-Step Methodology:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Allow attachment (24h). -

Dosing:

-

Prepare serial dilutions of 7,12-Diketolithocholic acid methyl ester in media (0.1, 1, 10, 50, 100 µM).

-

Vehicle Control: DMSO (final concentration < 0.1%).

-

Positive Control: Lithocholic Acid (LCA) 50 µM (Known cytotoxic agent).

-

-

Incubation: 24h and 48h at 37°C, 5% CO2.

-

Readout: Add CCK-8 reagent (10 µL/well). Incubate 2h. Measure Absorbance at 450 nm.

-

Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Interpretation:

-

High Toxicity (IC50 < 20 µM): Suggests detergent-like membrane disruption (common for esters).

-

Low Toxicity (IC50 > 100 µM): Indicates the 7,12-diketo modification significantly mitigates the toxicity associated with the parent LCA scaffold.

Part 4: Mechanistic Signaling (Nuclear Receptors)

Rationale: Bile acids are natural ligands for FXR (Farnesoid X Receptor) and TGR5. The 7,12-diketo structure alters the binding pocket affinity. This assay determines if the methyl ester retains signaling capacity.

Luciferase Reporter Assay (FXR Activation)

Experimental Logic: Transfect cells with an FXR-response element (FXRE) driving Luciferase. If the compound binds FXR, luciferase is expressed.

Workflow Diagram (Bioassay):

Figure 2: Workflow for evaluating FXR nuclear receptor activation.

Protocol:

-

Co-Transfection: HEK293T cells using Lipofectamine. Plasmids: pCMV-hFXR + pGL3-FXRE + pRL-TK (Renilla).

-

Treatment: Treat cells with 7,12-Diketolithocholic acid methyl ester (10 µM, 50 µM).

-

Reference Agonist: CDCA (10 µM) or GW4064 (1 µM).

-

-

Measurement: Dual-Glo Luciferase Assay System.

-

Result: Fold induction vs. Vehicle.

References

-

Liu, T., et al. (2018). "Comprehensive bile acid profiling in hereditary intrahepatic cholestasis: Genetic and clinical correlations."[2] Liver International. [Link]

-

Context: Identifies 7,12-diketolithocholic acid as a relevant biomarker in cholestatic conditions.[2]

-

-

Kuhajda, K., et al. (2006). "Synthesis and characterization of some keto derivatives of bile acids." Molecules. [Link][1][3]

- Context: Provides synthetic routes for 7,12-diketo derivatives

- Context: Source for physicochemical properties and handling of the acid form.

-

Hofmann, A. F., & Hagey, L. R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics." Cellular and Molecular Life Sciences. [Link]

-

Context: Authoritative review on bile acid structure-activity relationships.[4]

-

Sources

- 1. Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of 7,12-Diketolithocholic Acid Methyl Ester via LC-ESI-MS/MS

Abstract & Scope

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 7,12-Diketolithocholic acid methyl ester (7,12-DKLCA-ME) in biological matrices (plasma, liver tissue, and fecal extracts).

7,12-DKLCA is a secondary oxidation product of cholic acid, often associated with cholestatic conditions and gut microbiota metabolism.[1] While free bile acids are traditionally analyzed in negative ion mode (ESI-), the methyl ester derivative significantly enhances ionization efficiency in positive ion mode (ESI+), improving sensitivity for low-abundance oxidative metabolites.[1] This guide provides a self-validating workflow, including specific MRM transitions, extraction logic, and chromatographic separation strategies.

Molecule Characterization

Before method development, the physicochemical properties of the analyte must be defined to optimize extraction and ionization.

| Property | Detail |

| Analyte Name | 7,12-Diketolithocholic acid methyl ester |

| IUPAC Name | Methyl 3 |

| Parent Acid | 7,12-Diketolithocholic Acid (CAS: 517-33-9) |

| Chemical Formula | |

| Molecular Weight | 418.57 g/mol |

| Monoisotopic Mass | 418.2719 Da |

| LogP (Predicted) | ~3.5 (Moderately Hydrophobic) |

| Ionization Target |

Method Development Strategy (The "Why")

Ionization Mode Selection

While free bile acids contain a carboxylic acid group suitable for ESI-, the methyl esterification blocks this moiety.[1] Consequently, Positive Electrospray Ionization (ESI+) is the method of choice.[1]

-

Adduct Formation: Methyl esters of steroids lack a strong basic center (like an amine).[1] Therefore, they rely on adduct formation.[1] We utilize Ammonium Acetate in the mobile phase to drive the formation of the stable ammoniated adduct

, which provides better fragmentation consistency than sodiated adducts

Chromatographic Selectivity

Bile acids are structural isomers. 7,12-DKLCA-ME must be separated from other di-keto or tri-keto isomers (e.g., dehydrocholic acid derivatives).[1]

-

Column: A Fused-Core C18 (e.g., Ascentis Express or Kinetex) is selected for high peak capacity.[1]

-

Mobile Phase: Methanol is preferred over Acetonitrile for bile acids as it provides unique selectivity for steroid hydroxyl/keto positioning.

Experimental Protocol

Reagents & Materials

-

Standards: 7,12-Diketolithocholic acid (Cayman Chem/Sigma), derivatized in-house to methyl ester (or purchased custom).[1]

-

Internal Standard (IS): Lithocholic acid-d4 methyl ester (LCA-d4-ME).[1]

-

Solvents: LC-MS grade Methanol (MeOH), Water, Ammonium Acetate (

), Formic Acid (FA).[1] -

Derivatization Reagent (if starting from acid): Trimethylsilyldiazomethane (TMS-DAM) or

/MeOH.[1]

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts for hydrophobic esters than protein precipitation alone.[1]

-

Aliquot: Transfer 50

L of plasma/tissue homogenate to a glass tube. -

Spike: Add 10

L of Internal Standard (100 ng/mL in MeOH). -

Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) .

-

Note: MTBE forms the upper layer, facilitating easy transfer and effectively extracting the hydrophobic methyl ester.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

-

Transfer: Transfer the supernatant (organic layer) to a clean glass vial.

-

Dry: Evaporate to dryness under

stream at 40°C. -

Reconstitution: Reconstitute in 100

L of 50:50 MeOH:Water (10mM

LC-MS/MS Conditions

Chromatography (Agilent 1290 / Waters Acquity UPLC)

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7

m).[1] -

Column Temp: 50°C (Higher temp improves peak shape for steroids).[1]

-

Flow Rate: 0.4 mL/min.[5]

-

Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Acetate + 0.01% Formic Acid.

Gradient Profile:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 60 | Initial Hold |

| 1.0 | 60 | Start Gradient |

| 6.0 | 95 | Elution of Esters |

| 8.0 | 95 | Wash |

| 8.1 | 60 | Re-equilibration |

| 10.0 | 60 | End |[1]

Mass Spectrometry (Sciex 6500+ / Thermo Altis)

MRM Transition Parameters

The following transitions are calculated based on the fragmentation of the ammoniated adduct

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type | Mechanism |

| 7,12-DKLCA-ME | 436.3 | 387.3 | 25 | Quantifier | Loss of |

| 7,12-DKLCA-ME | 436.3 | 369.3 | 35 | Qualifier | Loss of |

| 7,12-DKLCA-ME | 436.3 | 351.3 | 40 | Qualifier | Loss of |

| LCA-d4-ME (IS) | 440.3 | 391.3 | 25 | IS | Deuterated Analog |

Note: If the

Visualizing the Workflow

Diagram 1: Method Development & Extraction Logic

This diagram illustrates the decision-making process for selecting the extraction and ionization mode.

Caption: Workflow logic for selecting ESI+ ionization and LLE extraction for hydrophobic bile acid esters.

Diagram 2: Fragmentation Pathway (Theoretical)

Visualizing the loss of the methyl ester and water molecules during collision-induced dissociation (CID).[1]

Caption: Proposed fragmentation pathway for 7,12-DKLCA-ME starting from the ammoniated adduct.

Results & Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following validation steps are mandatory:

-

Linearity: The calibration curve must be linear (

) over the range of 0.5 ng/mL to 1000 ng/mL . -

Matrix Effect (ME): Calculate ME using:

Acceptance: -

Carryover: Inject a blank after the highest standard (ULOQ). Signal must be < 20% of the LLOQ.

References

-

Griffiths, W. J., & Wang, Y. (2019). Mass spectrometry: from proteomics to metabolomics and lipidomics.[1] Chemical Society Reviews.[1] (General Lipidomics/Bile Acid Methodology). Link

-

Scherer, M., et al. (2009). Rapid quantification of bile acids and their conjugates in serum by liquid chromatography–tandem mass spectrometry.[1] Journal of Chromatography B. (Basis for C18/MeOH separation).[1][6] Link

-